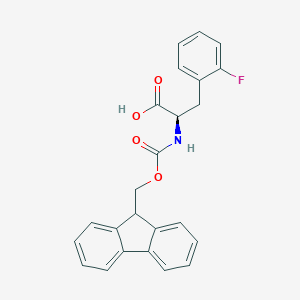

Fmoc-D-Phe(2-F)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHOAMSIDCQWEW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Phe(2-F)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine, is a synthetic amino acid derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers unique advantages in the design and development of novel peptides with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its potential applications in drug discovery and development.

Core Chemical Properties

This compound is a white to off-white solid powder.[1][2][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀FNO₄ | [4] |

| Molecular Weight | 405.42 g/mol | [4] |

| CAS Number | 198545-46-9 | |

| Appearance | White to off-white solid | [1][2][3] |

| Purity | ≥98.0% (HPLC) | |

| Solubility | Soluble in DMSO (100 mg/mL) | [1][3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [1][4] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS follows standard procedures for Fmoc-protected amino acids. The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for iterative deprotection and coupling cycles to build a peptide chain on a solid support.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is typically achieved using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

Protocol: Standard Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[5]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[6]

-

Filtration: Drain the piperidine solution.

-

Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for an additional 5-20 minutes at room temperature.[5][6]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

-

Confirmation (Optional): A Kaiser test (ninhydrin test) can be performed on a small sample of the resin to confirm the complete removal of the Fmoc group and the presence of a free primary amine.[7]

Fmoc Deprotection Workflow

Amino Acid Coupling

Following Fmoc deprotection, the next amino acid in the sequence, in this case, this compound, is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. A common and efficient method for this is activation with HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Protocol: HBTU-Mediated Coupling

-

Amino Acid Activation: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading), HBTU (1.95-4 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-5 equivalents) in DMF.[8][9] A racemization suppressor like 1-hydroxybenzotriazole (HOBt) can also be added.[8]

-

Pre-activation: Allow the activation mixture to stand for a few minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 10-60 minutes, or until a negative Kaiser test indicates the completion of the coupling reaction.[8][10]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Amino Acid Coupling Workflow

Applications in Drug Development and Research

The introduction of fluorine into amino acids like phenylalanine can significantly modulate the properties of peptides.[11] Fluorine's high electronegativity and small size can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity to its target.[11]

Enhanced Biological Activity

The substitution of fluorine can lead to enhanced biological activity. For instance, the replacement of a phenylalanine residue with para-fluorophenylalanine in a thrombin receptor-tethered ligand peptide resulted in a four-fold increase in activity.[12] This suggests that the electronic properties of the fluorinated aromatic ring can lead to more favorable interactions with the receptor binding site.[12] This makes this compound a valuable building block for the synthesis of peptide-based therapeutics with improved potency.

Increased Metabolic Stability

Peptides are often susceptible to enzymatic degradation in vivo, which limits their therapeutic potential. The presence of unnatural amino acids, such as 2-fluoro-D-phenylalanine, can confer resistance to proteases. The C-F bond is strong and the steric and electronic changes introduced by fluorine can hinder recognition by proteolytic enzymes, thereby increasing the half-life of the peptide drug.

Probing Protein Structure and Function

Fluorinated amino acids are also valuable tools in biochemical and biophysical studies. The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) to investigate protein structure, dynamics, and interactions with other molecules.[13] The site-specific incorporation of this compound allows researchers to introduce a unique spectroscopic label into a peptide or protein of interest.

Conclusion

This compound is a key reagent for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its straightforward integration into standard Fmoc-based solid-phase peptide synthesis protocols allows for the rational design of peptides with improved biological activity, increased metabolic stability, and unique biophysical characteristics. As the demand for more potent and stable peptide-based drugs continues to grow, the use of fluorinated amino acid derivatives like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Amino acid coupling at room temperature. [bio-protocol.org]

- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential roles of two consecutive phenylalanine residues in thrombin receptor-tethered ligand peptides (SFFLRNP) in thrombin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-Phe(2-F)-OH molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical specifications for the compound Fmoc-D-Phe(2-F)-OH, a derivative of phenylalanine commonly used in peptide synthesis.

Chemical Identity and Properties

This compound, also known as Fmoc-2-fluoro-D-phenylalanine, is a synthetic amino acid derivative. The presence of a fluorine atom on the phenyl ring can alter the conformational properties and metabolic stability of peptides incorporating this moiety. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality, essential for solid-phase peptide synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Parameter | Value | Citations |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2][3][4][5] |

| Molecular Weight | 405.42 g/mol | [1][2][3][4][6] |

| CAS Number | 198545-46-9 | [1][2][4] |

| Appearance | White to off-white solid | [1][5] |

Methodologies and Visualizations

Detailed experimental protocols for the use of this compound are specific to the desired application (e.g., a particular peptide synthesis) and are beyond the scope of this technical data sheet. Similarly, as a single chemical reagent, it is not associated with a biological signaling pathway.

The logical relationship of the core data is presented below.

Caption: Core chemical properties of this compound.

References

An In-depth Technical Guide to Fmoc-D-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, with the CAS number 198545-46-9, is a fluorinated derivative of the amino acid D-phenylalanine. The incorporation of a fluorine atom at the ortho-position of the phenyl ring and the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine make this compound a valuable building block in solid-phase peptide synthesis (SPPS). The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, altered electronic properties, and conformational constraints, have positioned this compound as a key reagent in the development of novel peptide-based therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive overview of its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 198545-46-9 |

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.42 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC) |

| Storage Temperature | 2-8°C |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the fluorenyl group, the aromatic protons of the 2-fluorophenyl ring (with characteristic splitting due to fluorine coupling), and the α- and β-protons of the amino acid backbone. |

| ¹³C NMR | Resonances for the carbons of the Fmoc group, the fluorinated phenyl ring (with C-F coupling), and the carbonyl, α-, and β-carbons of the amino acid. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H (carboxylic acid), N-H (amide), C=O (carbonyls of the Fmoc and carboxylic acid groups), and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the enantioselective synthesis of this compound is not widely published. However, it can be prepared by two main strategies:

-

Fmoc protection of commercially available D-2-fluorophenylalanine: This is the most straightforward approach.

-

Enantioselective synthesis of D-2-fluorophenylalanine followed by Fmoc protection.

A general protocol for the Fmoc protection of an amino acid is as follows:

Materials:

-

D-2-fluorophenylalanine

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate or another suitable base

-

Dioxane and water

-

Diethyl ether or ethyl acetate

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve D-2-fluorophenylalanine in an aqueous solution of sodium bicarbonate.

-

Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the amino acid solution with vigorous stirring.

-

Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the product from a suitable solvent system to obtain pure this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is utilized in standard Fmoc-based SPPS protocols. The following is a generalized workflow for the incorporation of this amino acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solvents

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Coupling:

-

Pre-activate this compound by dissolving it with a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for the required time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Illustrative Signaling Pathway: G-Protein Coupled Receptor (GPCR)

Peptides containing modified amino acids like D-2-fluorophenylalanine are often designed to target GPCRs with improved affinity and stability. The following diagram illustrates a generic GPCR signaling cascade that such a peptide might modulate.

Caption: An example of a GPCR signaling pathway that can be targeted by peptides containing modified amino acids.

Applications in Drug Development

The introduction of a fluorine atom into the phenylalanine side chain has profound effects on the properties of peptides, making this compound a valuable tool for medicinal chemists.

-

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides. The D-configuration of the amino acid also provides resistance to proteolysis.

-

Modulation of Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing cation-π or π-π stacking interactions with the target receptor. This can lead to changes in binding affinity and selectivity.

-

Conformational Control: The steric bulk and electronic properties of the fluorine atom can restrict the conformational freedom of the peptide backbone and the amino acid side chain, pre-organizing the peptide into a bioactive conformation.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages for the design and synthesis of peptide-based drugs. Its ability to enhance metabolic stability, modulate receptor interactions, and influence peptide conformation makes it a powerful tool for overcoming some of the inherent limitations of native peptides as therapeutic agents. While detailed synthetic and spectroscopic data remain somewhat limited in publicly accessible literature, the general principles of its synthesis and application in SPPS are well-established. As the field of peptide therapeutics continues to grow, the use of fluorinated amino acids like this compound is expected to play an increasingly important role in the development of next-generation drug candidates.

A Technical Guide to 2-Fluorophenylalanine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and development. Among these, fluorinated amino acids, and specifically 2-fluorophenylalanine (2-F-Phe), offer a unique toolset to modulate the physicochemical and biological properties of peptides. This technical guide provides an in-depth overview of the synthesis, properties, and applications of 2-fluorophenylalanine derivatives in peptide science, complete with experimental protocols and data-driven insights.

Core Concepts: The Impact of ortho-Fluorination

The introduction of a fluorine atom at the ortho position of the phenylalanine side chain imparts several significant changes to the amino acid's properties, which can be leveraged to enhance peptide characteristics:

-

Electronic Effects: Fluorine is the most electronegative element, and its placement on the aromatic ring alters the electronic distribution. This can influence cation-π interactions and hydrogen bond accepting capabilities, potentially modulating receptor binding affinity and specificity.

-

Conformational Constraints: The steric bulk of the fluorine atom can restrict the rotational freedom of the phenyl ring, influencing the local peptide conformation and potentially pre-organizing the peptide into a bioactive conformation.

-

Metabolic Stability: The strong carbon-fluorine bond can enhance resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life of the peptide therapeutic.[1][2]

-

Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can affect peptide solubility, aggregation, and interaction with biological membranes.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive nuclear magnetic resonance (NMR) probe, allowing for detailed studies of peptide structure, dynamics, and interactions with binding partners without the need for isotopic labeling.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data is crucial for the rational design of peptides incorporating 2-fluorophenylalanine. The following tables summarize key physicochemical and spectroscopic parameters.

Table 1: Physicochemical Properties of Phenylalanine and 2-Fluorophenylalanine

| Property | Phenylalanine | 2-Fluorophenylalanine | Reference |

| Molecular Weight ( g/mol ) | 165.19 | 183.18 | [3] |

| pKa (α-COOH) | ~2.2 | ~2.21 | [4] |

| pKa (α-NH₃⁺) | ~9.3 | - | |

| XLogP3 | -1.4 | -1.3 | [3][4][5] |

Table 2: Proteolytic Stability of Peptides - A Qualitative Comparison

While specific kinetic data for 2-F-Phe-containing peptides is sparse in readily available literature, general trends indicate that fluorination can impact proteolytic stability. The effect is highly dependent on the specific peptide sequence, the position of the fluorinated residue relative to the cleavage site, and the protease .[6][7]

| Enzyme | General Effect of Aromatic Fluorination |

| Trypsin | Modest increase in stability observed in some cases.[2] |

| Chymotrypsin | Variable; can lead to either increased or decreased susceptibility to cleavage.[6][7] |

| Pepsin | Complex and unpredictable effects on stability.[6] |

| Plasma Proteases | Generally expected to increase stability and in vivo half-life.[1] |

Table 3: Representative ¹⁹F NMR Chemical Shifts for Fluorophenylalanines

The ¹⁹F NMR chemical shift of 2-fluorophenylalanine is sensitive to its local environment within a peptide. Shifts are typically reported relative to a standard such as trifluoroacetic acid (TFA) or CFCl₃. The following provides an indication of the chemical shift ranges observed.

| Compound/Environment | Approximate ¹⁹F Chemical Shift Range (ppm from TFA) | Reference |

| 2-Fluorophenylalanine (in Lysozyme) | 7.4 ppm total range observed | [8] |

| 3-Fluorophenylalanine (in Lysozyme) | 1.0 ppm total range observed | [8] |

| 4-Fluorophenylalanine (in Lysozyme) | 4.8 ppm total range observed | [8] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and analysis of peptides containing 2-fluorophenylalanine.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a 2-F-Phe Containing Peptide

This protocol outlines the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-2-F-Phe-Leu) on a Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Preparation and Swelling:

- Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g substitution) in a fritted syringe reaction vessel.

- Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

- Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% solution of piperidine in DMF (10 mL) to the resin.

- Agitate for 3 minutes.

- Drain the solution.

- Add a fresh 20% solution of piperidine in DMF (10 mL).

- Agitate for 10 minutes.

- Drain and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling (Example: Coupling Fmoc-L-2-Fluorophenylalanine):

- In a separate vial, dissolve Fmoc-L-2-fluorophenylalanine (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

- Drain the DMF from the resin and add the activated amino acid solution.

- Agitate the reaction vessel for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).

- Perform a Kaiser test to confirm complete coupling (a negative result indicates a successful coupling).

4. Repeat Cycles:

- Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Gly, Gly, Tyr).

5. Final Fmoc Deprotection:

- After the final coupling, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

- Wash the resin with DCM (5 x 10 mL) and dry under a stream of nitrogen.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

- Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

- Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

- Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a wider bore for preparative).

- Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Gradient: A typical gradient for a pentapeptide would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific peptide.[9]

- Flow Rate: 1 mL/min for analytical or higher for preparative, depending on the column dimensions.

- Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

- Collect fractions corresponding to the major peptide peak.

- Analyze the purity of the collected fractions by analytical RP-HPLC.

- Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

4. Lyophilization:

- Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Mandatory Visualizations

Signaling Pathway

The incorporation of 2-fluorophenylalanine can be used to create antagonists for G protein-coupled receptors (GPCRs), such as the cholecystokinin 2 receptor (CCK2R). Gastrazole, a CCK2R antagonist, contains a 2-fluoro-L-phenylalanine derivative.[1] The diagram below illustrates the canonical signaling pathway of the CCK2R, which is inhibited by such antagonists.

Experimental Workflows

The synthesis and screening of peptide libraries containing 2-fluorophenylalanine are powerful methods for drug discovery. The following diagrams illustrate the workflows for solid-phase peptide synthesis and a one-bead-one-compound library screening.

Conclusion

2-Fluorophenylalanine and its derivatives are invaluable tools in modern peptide chemistry. By carefully considering the effects of ortho-fluorination, researchers can rationally design peptides with enhanced stability, conformational preferences, and biological activity. The provided protocols and data serve as a foundation for the successful synthesis and application of these powerful building blocks in the development of novel peptide-based therapeutics and research probes. Further exploration into the quantitative effects of 2-fluorophenylalanine on proteolytic stability and its precise influence on various signaling pathways will continue to expand its utility in the field.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. peptide.com [peptide.com]

The Role of Fluorine in D-Phenylalanine Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] This is particularly true for amino acids and peptides, where fluorination can enhance metabolic stability, modulate bioactivity, and provide a valuable probe for studying molecular interactions.[1][2][3] This technical guide provides an in-depth exploration of the role of fluorine in D-phenylalanine analogues, a class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, biological evaluation, and the mechanistic insights gained through their application, with a focus on providing practical data and methodologies for researchers in the field.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine into the D-phenylalanine scaffold can lead to a range of predictable yet powerful modifications of its properties. These changes are fundamental to the enhanced therapeutic potential of the resulting analogues.

Key Physicochemical Modifications:

-

Electronic Effects: Fluorine is the most electronegative element, and its introduction into the phenyl ring of D-phenylalanine withdraws electron density, altering the electrostatic potential of the aromatic ring. This can influence cation-π interactions, which are crucial for many protein-ligand binding events.[4][5]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine at sites susceptible to metabolic oxidation by cytochrome P450 enzymes can significantly increase the metabolic stability and half-life of a drug.[6]

-

Conformational Effects: The size of fluorine is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen" that can induce subtle but significant changes in molecular conformation. These conformational shifts can lock a molecule into a bioactive conformation, enhancing its affinity for a target receptor or enzyme.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can influence a drug's ionization state at physiological pH and, consequently, its absorption, distribution, and target engagement.

Synthesis of Fluorinated D-Phenylalanine Analogues

A variety of synthetic strategies have been developed to introduce fluorine into the D-phenylalanine scaffold, either on the aromatic ring or on the amino acid backbone. The choice of method often depends on the desired position of the fluorine atom(s) and the required stereochemistry.

Common Synthetic Approaches:

-

Erlenmeyer Azalactone Synthesis: This classical method involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azalactone, which can then be reduced and hydrolyzed to yield the corresponding fluorinated phenylalanine.[1][2]

-

Asymmetric Hydrogenation: Chiral catalysts can be used to hydrogenate a fluorinated dehydroamino acid precursor, yielding the desired D-enantiomer with high enantiomeric excess.

-

Enzymatic Resolution: Enzymes such as aminoacylases can be used to selectively hydrolyze one enantiomer of a racemic mixture of N-acyl-fluorinated phenylalanines, allowing for the separation of the D- and L-isomers.[2]

-

Nucleophilic Fluorination: Radiofluorination with [¹⁸F]fluoride is a key method for synthesizing PET imaging agents. This often involves the displacement of a leaving group on a suitable precursor with [¹⁸F]F⁻.[1][7]

Detailed Experimental Protocol: Synthesis of 4-Fluoro-D,L-phenylalanine via Copper-Mediated Radiofluorination

This protocol describes a general approach for the synthesis of 4-[¹⁸F]fluoro-D,L-phenylalanine, a common PET tracer, adapted from copper-mediated radiofluorination methods.[7]

Materials:

-

N-Boc-4-(pinacolato)boronate-D,L-phenylalanine ethyl ester (precursor)

-

[¹⁸F]Fluoride

-

Copper(II) triflate pyridine complex (Cu(OTf)₂(Py)₄)

-

Dimethylacetamide (DMA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column

Procedure:

-

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is azeotropically dried with acetonitrile under a stream of nitrogen.

-

Radiofluorination Reaction: The precursor (e.g., 15-20 µmol) and the copper catalyst (e.g., 5-6 µmol) are dissolved in DMA (1 mL). The dried [¹⁸F]fluoride is added to this solution.

-

Heating: The reaction mixture is heated at 110 °C for 20 minutes.[7]

-

Deprotection: After cooling, the reaction mixture is treated with concentrated HCl and heated to hydrolyze the ester and remove the Boc protecting group.

-

Neutralization and Purification: The solution is neutralized with NaOH and then purified using SPE cartridges to remove unreacted fluoride and other impurities.

-

HPLC Purification: The final product is purified by semi-preparative HPLC to isolate the 4-[¹⁸F]fluoro-D,L-phenylalanine. The product is collected, and the solvent is evaporated.

-

Formulation: The purified product is formulated in a physiologically compatible solution for in vivo use.

Quantitative Data on the Biological Activity of Fluorinated Phenylalanine Analogues

The biological effects of fluorinated D-phenylalanine analogues have been quantified in various assays. The tables below summarize key data on their interaction with D-amino acid oxidase (DAAO) and their pharmacokinetic properties.

Table 1: Inhibition of D-Amino Acid Oxidase (DAAO) by Various Compounds

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

| 5-Methylpyrazole-3-carboxylic acid | 0.9 | Not specified | [8] |

| 3-Hydroxyquinolin-2(1H)-one | 0.004 | Not specified | [8] |

| 6-Chloro-benzo[d]isoxazol-3-ol (CBIO) | 0.188 | Competitive (with D-serine) | [8] |

| (S)-2-Aminooxy-3-phenylpropanoic acid | Ki = 7 ± 2 nM | Slow-binding | [9] |

Note: Data for specific fluorinated D-phenylalanine analogues as DAAO inhibitors is limited in the reviewed literature. The compounds listed are known DAAO inhibitors and provide a reference for the potency that can be achieved.

Table 2: Pharmacokinetic Parameters of Fluorinated Amino Acid Analogues

| Compound | Animal Model | Bioavailability (%) | t₁/₂ (h) | Cmax (mg/L) | Source |

| D-Phenylalanine | Rat (nasal) | 35.2 | - | - | [10] |

| L-Phenylalanine | Rat (nasal) | 96.3 (5 mg/kg) | - | - | [10] |

| Fluorodopa F-18 | Human (IV) | - | 1-3 (plasma) | - | [11] |

| p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) | Rat (IV) | - | - | - | |

| p-(3-[¹⁸F]fluoropropyl)-L-phenylalanine (FPP) | Rat (IV) | - | - | - |

Note: This table includes data for both D- and L-isomers to provide a comparative context for bioavailability and pharmacokinetics.

Experimental Protocols for Biological Evaluation

D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)

This protocol is adapted from established fluorometric assays for DAAO activity.[12][13]

Principle: D-amino acid oxidase catalyzes the oxidative deamination of a D-amino acid substrate to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product. The increase in fluorescence is proportional to the DAAO activity.

Materials:

-

D-Alanine (or other D-amino acid substrate)

-

D-Amino Acid Oxidase (from porcine kidney)

-

Horseradish Peroxidase (HRP)

-

Fluorometric Probe (e.g., Amplex Red)

-

10X Assay Buffer

-

96-well black microtiter plate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1X Assay Buffer by diluting the 10X stock with deionized water.

-

Prepare D-Alanine standards of known concentrations in 1X Assay Buffer.

-

Prepare the Reaction Mix containing the fluorometric probe, HRP, and D-Amino Acid Oxidase in 1X Assay Buffer.

-

Prepare a Control Mix identical to the Reaction Mix but without the D-Amino Acid Oxidase.

-

-

Assay:

-

Add 50 µL of each D-Alanine standard or unknown sample to the wells of the 96-well plate.

-

For each sample, have two paired wells: one for the reaction and one for the background control.

-

Add 50 µL of the Reaction Mix to the standard wells and one of each paired sample well.

-

Add 50 µL of the Control Mix to the other paired sample well.

-

Mix the contents of the wells thoroughly.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[12]

-

Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Data Analysis: Subtract the fluorescence of the Control Mix from the Reaction Mix for each sample to correct for background fluorescence. Plot a standard curve using the D-Alanine standards and determine the concentration of D-amino acids in the unknown samples. For inhibitor screening, the assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor to determine the IC₅₀ value.

Cellular Uptake Assay

This protocol outlines a general procedure for evaluating the cellular uptake of radiolabeled fluorinated D-phenylalanine analogues.

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3, or U87 MG)

-

Cell culture medium and supplements

-

Radiolabeled fluorinated D-phenylalanine analogue (e.g., 3-L-[¹⁸F]FPhe or 3-D-[¹⁸F]FPhe)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Gamma counter

Procedure:

-

Cell Culture: Culture the chosen cell line in appropriate medium until confluent. Seed the cells into multi-well plates and allow them to adhere overnight.

-

Tracer Incubation:

-

Prepare a tracer solution of the radiolabeled analogue in serum-free and amino acid-free medium at a specific concentration (e.g., 150 kBq/mL).

-

Remove the culture medium from the cells and wash with PBS.

-

Add the tracer solution to the cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

-

-

Washing and Harvesting:

-

After incubation, remove the tracer solution and wash the cells twice with ice-cold PBS to stop the uptake.

-

Trypsinize the cells and harvest them.

-

-

Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Express the cellular uptake as a percentage of the initial radioactivity added to the well. To investigate the mechanism of uptake, competition studies can be performed by co-incubating the radiolabeled tracer with an excess of known amino acid transporter substrates.

Signaling Pathways and Mechanisms of Action

D-amino acids, including D-phenylalanine and its analogues, can modulate neuronal signaling, in part, through their interaction with the N-methyl-D-aspartate (NMDA) receptor. D-serine is a well-known co-agonist at the glycine site of the NMDA receptor, and D-amino acid oxidase (DAAO) plays a crucial role in regulating its levels. By inhibiting DAAO, fluorinated D-phenylalanine analogues could indirectly modulate NMDA receptor activity by increasing the concentration of endogenous D-amino acids like D-serine.

The downstream signaling of NMDA receptor activation is complex and can lead to either cell survival or cell death, depending on the location of the receptor (synaptic vs. extrasynaptic) and the intensity of the signal.[14]

NMDA Receptor Signaling Pathway

Caption: Modulation of NMDA receptor signaling by a fluorinated D-phenylalanine analogue.

Experimental Workflow for Evaluating Fluorinated D-Phenylalanine Analogues

Caption: A typical experimental workflow for the development and evaluation of fluorinated D-phenylalanine analogues.

Conclusion

The incorporation of fluorine into D-phenylalanine analogues offers a powerful strategy for modulating their biological and pharmacological properties. By leveraging the unique characteristics of fluorine, researchers can design novel compounds with enhanced metabolic stability, improved target affinity, and favorable pharmacokinetic profiles. This technical guide has provided an overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. The provided data and protocols serve as a practical resource for scientists and drug development professionals working to unlock the full therapeutic potential of fluorinated D-phenylalanine analogues. Continued research in this area is poised to yield new insights into disease mechanisms and lead to the development of innovative diagnostics and therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Fluorimetric assay for D-amino acid oxidase activity in rat brain homogenate by using D-kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

A Technical Guide to the Solubility of Fmoc-D-Phe(2-F)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fmoc-Amino Acid Solubility

The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a critical factor in solid-phase peptide synthesis (SPPS). Adequate solubility in the reaction solvent is essential for efficient coupling reactions, preventing issues such as incomplete reactions and the formation of deletion sequences, which can negatively impact the purity and yield of the final peptide product.

Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Their solubility tends to be lower in less polar solvents like dichloromethane (DCM). However, the specific solubility of each Fmoc-amino acid derivative can vary based on the nature of its side chain.

Quantitative Solubility Data for Fmoc-D-Phe(2-F)-OH

Publicly available quantitative solubility data for this compound is limited. The most consistently reported data point is its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Abbreviation | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide | DMSO | 100 mg/mL[1] | 246.66[1] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended[1]. |

| N,N-Dimethylformamide | DMF | Data not readily available. | Data not readily available. | Generally, Fmoc-amino acids are highly soluble in DMF. |

| N-Methyl-2-pyrrolidone | NMP | Data not readily available. | Data not readily available. | Often exhibits higher solvating power than DMF, especially for hydrophobic compounds. |

| Dichloromethane | DCM | Data not readily available. | Data not readily available. | Generally, Fmoc-amino acids have limited solubility in DCM. |

| Methanol | MeOH | Data not readily available. | Data not readily available. | - |

| Ethanol | EtOH | Data not readily available. | Data not readily available. | - |

| Acetonitrile | ACN | Data not readily available. | Data not readily available. | - |

| Ethyl Acetate | EtOAc | Data not readily available. | Data not readily available. | - |

Note: The molecular weight of this compound is 405.42 g/mol .

Given the scarcity of comprehensive data, it is strongly recommended that researchers determine the solubility of this compound in their specific solvent systems empirically.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Organic solvent of interest (e.g., DMF, DCM, Methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Concluding Remarks for Researchers

The solubility of this compound is a fundamental parameter that influences its handling and reactivity in synthetic applications. While a comprehensive public database of its solubility in various organic solvents is lacking, the provided data in DMSO serves as a useful starting point. For applications requiring other solvent systems, the detailed experimental protocol and workflow presented in this guide offer a robust framework for researchers to determine the solubility of this important amino acid derivative in their laboratories. This empirical approach ensures the optimization of reaction conditions and contributes to the successful synthesis of peptides with enhanced properties.

References

Fmoc-D-Phe(2-F)-OH: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Fmoc-D-Phe(2-F)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine), a fluorinated amino acid derivative widely utilized in peptide synthesis and drug development. Adherence to rigorous safety protocols is paramount when handling this and other fine chemical reagents. This document outlines the known physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound.

Compound Identification and Properties

This compound is a white to off-white crystalline powder. Its chemical structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis. The fluorine substitution on the phenyl ring can impart unique conformational properties and enhance the biological activity and metabolic stability of the resulting peptides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 198545-46-9 | [1][2] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1][2] |

| Molecular Weight | 405.42 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from related compounds |

| Purity | ≥98.0% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [1] |

| InChI Key | ARHOAMSIDCQWEW-JOCHJYFZSA-N | [1] |

Hazard Identification and GHS Classification

Table 2: Inferred GHS Classification

| Hazard Class | Category | Precautionary Statement |

| Acute Toxicity, Oral | Not Classified | |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. |

Note: This classification is inferred from similar compounds and should be used for guidance pending a formal classification.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use a dust mask or work in a ventilated fume hood to avoid inhalation of powder. |

Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

-

General Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Dust Control : Avoid generating dust. Use appropriate tools to handle the solid material.

Storage Requirements

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2°C and 8°C.[1]

-

Keep away from strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

References

Purity Analysis of Fmoc-D-Phe(2-F)-OH by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the purity analysis of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug development. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the industry standard for assessing the purity of such compounds, ensuring the integrity and quality of synthetic peptides.

Introduction to this compound

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-2-fluoro-D-phenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile, allowing for controlled, sequential addition of amino acids to a growing peptide chain. The presence of a fluorine atom on the phenyl ring can modulate the biological activity and conformational properties of the resulting peptide. Given its role in the synthesis of therapeutic peptides, rigorous purity assessment is critical to avoid the introduction of impurities that could affect the final product's efficacy, safety, and batch-to-batch consistency.

Principles of Reversed-Phase HPLC for Purity Analysis

Reversed-phase HPLC is the predominant technique for analyzing the purity of Fmoc-amino acids.[1] The separation is based on the hydrophobic interactions between the analyte and the stationary phase, which is typically a silica support chemically modified with alkyl chains (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. The separation is achieved by gradually increasing the concentration of the organic solvent, which decreases the retention of the analytes.[1] The purity of the main compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all detected peaks.[2]

Quantitative Purity Data

The purity of commercially available this compound is typically high, as confirmed by HPLC analysis from various suppliers. The following table summarizes the key properties and reported purity levels.

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₂₀FNO₄ | [3][4] |

| Molecular Weight | 405.42 g/mol | [3][4][5] |

| CAS Number | 198545-46-9 | [3][4] |

| Typical Purity (by HPLC) | ≥98.0% to >99% | [3][5] |

Experimental Protocol: RP-HPLC Purity Analysis

This section outlines a detailed, representative protocol for the purity analysis of this compound by RP-HPLC.

4.1. Instrumentation and Materials

-

HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column is commonly used for peptide and amino acid derivative separations.[2][6] A typical column might have dimensions of 4.6 x 250 mm with 5 µm particle size.[6]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Sample Preparation: Dissolve this compound in a suitable solvent, such as DMSO or the mobile phase, to a concentration of approximately 1 mg/mL.[2][7] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[2]

4.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 45 °C |

| Detection Wavelength | 214 nm (for peptide backbone) and 280 nm (for aromatic residues)[2] |

| Injection Volume | 5 - 10 µL |

| Gradient Elution | 5% to 60% Mobile Phase B over 20 minutes[2] |

4.3. Data Analysis

The purity is calculated by integrating the peak area of the main component and all impurities. The percentage purity is determined using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[2]

Enantiomeric Purity Analysis

Standard RP-HPLC methods using achiral stationary phases cannot distinguish between D- and L-enantiomers.[8] To determine the enantiomeric purity of this compound, a chiral HPLC method is required. This is crucial as the presence of the incorrect enantiomer can have significant biological consequences. Chiral separations can be achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharides.[9][10]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

Caption: Experimental workflow for RP-HPLC purity analysis.

Caption: Logical relationship of purity analysis types.

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the outcome of peptide synthesis. A well-characterized and robust RP-HPLC method is essential for ensuring that this key building block meets the stringent purity requirements for research, development, and manufacturing of peptide-based therapeutics. This guide provides a foundational understanding and a practical framework for implementing such purity analyses.

References

- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Fmoc- D -Phe(2-F)-OH = 98.0 HPLC 198545-46-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. adooq.com [adooq.com]

- 6. hplc.eu [hplc.eu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. phenomenex.com [phenomenex.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH is a fluorinated, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of a fluorine atom at the ortho position of the phenylalanine side chain can significantly influence peptide conformation, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS.

The presence of the electron-withdrawing fluorine atom can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions through altered π-π stacking, cation-π, and dipole-dipole interactions. Furthermore, the C-F bond is exceptionally stable, which can confer increased resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing essential information for its handling and use in SPPS.

| Property | Value | Reference |

| CAS Number | 198545-46-9 | [1] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |

| Molecular Weight | 405.42 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | [1] |

| Storage Temperature | 2-8°C | [1] |

Applications in Peptide Synthesis

The unique properties imparted by the 2-fluoro substitution on the phenylalanine ring make this compound a valuable building block for the synthesis of peptides with enhanced therapeutic potential.

-

Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can protect peptides from degradation by proteases, leading to a longer in vivo half-life.[2]

-

Modulation of Receptor Binding and Activity: The introduction of fluorine can alter the electronic and conformational properties of a peptide, leading to modified binding affinities and activities at biological targets such as G protein-coupled receptors (GPCRs).[3] For instance, fluorinated phenylalanines are key motifs in agonists for the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[3]

-

Conformational Control: The fluorine atom can influence the torsional angles of the amino acid side chain, thereby inducing specific secondary structures in the peptide, which can be crucial for biological activity.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into peptides using manual or automated Fmoc-SPPS. Optimization may be required depending on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Protocol 1: Manual SPPS Workflow

This protocol outlines the manual steps for the incorporation of this compound.

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

- Method A: DIC/HOBt Coupling

- In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HOBt in DMF.

- Add this solution to the deprotected resin.

- Add 3-5 equivalents of DIC to the reaction vessel.

- Agitate the mixture for 1-2 hours at room temperature.

- Method B: HBTU/DIPEA Coupling

- In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HBTU in DMF.

- Add 6-10 equivalents of DIPEA to the pre-activation mixture and agitate for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 1-2 hours at room temperature.

4. Monitoring the Coupling Reaction:

- Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

- If the Kaiser test is positive, extend the coupling time or perform a second coupling.

5. Washing:

- After complete coupling, drain the reaction solution.

- Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

6. Peptide Chain Elongation:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Deprotection and Cleavage:

- After the final coupling step, perform a final Fmoc deprotection (step 2).

- Wash the resin with DMF and then DCM, and dry the resin under vacuum.

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

- Dry the crude peptide under vacuum.

8. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific coupling efficiency for this compound is not extensively published, the following table provides typical parameters for Fmoc-amino acid couplings in SPPS. The incorporation of fluorinated amino acids generally proceeds with high efficiency, comparable to their non-fluorinated counterparts.

| Parameter | Typical Value/Range | Notes |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading capacity. |

| Coupling Reagent Equivalents | 3 - 5 eq. | For HBTU/PyBOP type reagents. |

| Base (DIPEA) Equivalents | 6 - 10 eq. | Higher equivalents are used for in-situ neutralization. |

| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered amino acids. |

| Expected Coupling Efficiency | >99% | Monitored by Kaiser test. |

| Fmoc Deprotection Time | 5 + 15 min | Two-step deprotection is standard. |

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Signaling Pathway: GLP-1 Receptor Activation

Peptides containing 2-fluorophenylalanine can act as agonists for the GLP-1 receptor, a key regulator of glucose homeostasis. The binding of a GLP-1 agonist to its receptor initiates a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of the GLP-1 receptor upon activation by an agonist.

References

Application Notes and Protocols for the Coupling of Fmoc-D-Phe(2-F)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(2-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine, is a synthetic amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine can significantly modulate the physicochemical properties of the resulting peptide. These modifications may include enhanced metabolic stability due to resistance to enzymatic degradation, altered receptor binding affinity and selectivity, and improved pharmacokinetic profiles.[1][2] These characteristics make this compound a valuable building block in the design of novel peptide-based therapeutics, including analogs of somatostatin and substance P that target G-protein coupled receptors (GPCRs).[3][4][5][6][7]

This document provides detailed application notes and protocols for the efficient coupling of this compound in Fmoc-based SPPS. It includes a comparison of common coupling reagents, recommended experimental procedures, and diagrams of the synthetic workflow and a relevant biological pathway.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the synthesis of a high-purity peptide. The 2-fluoro substitution on the phenyl ring can introduce steric hindrance and electronic effects that may influence the coupling kinetics. Below is a summary of commonly used coupling reagents and their typical performance in SPPS. While specific quantitative data for this compound is not extensively published, the following table provides a general comparison based on performance with standard and other sterically hindered amino acids.

| Coupling Reagent Class | Example Reagent(s) | Typical Coupling Time | Typical Coupling Efficiency | Advantages | Disadvantages |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | 20 - 60 minutes[8][9] | > 99%[8] | Fast reaction times, high efficiency, low racemization (especially with HATU).[8][9][10] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[11] |

| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 120 minutes[8] | 95 - 98%[8] | Cost-effective, low risk of guanidinylation.[8] | Slower reaction rates, potential for N-acylurea formation and racemization without additives.[12] |

| Phosphonium Salts | PyBOP, PyAOP | 30 - 90 minutes | > 98% | High efficiency, suitable for sterically hindered amino acids. | Byproducts can be difficult to remove in solution-phase synthesis. |

Note: For sterically hindered amino acids like this compound, aminium/uronium salt-based reagents such as HATU are often preferred due to their high reactivity.[10]

Experimental Protocols

The following protocols are standard procedures for manual Fmoc-based solid-phase peptide synthesis. They can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.

-

Add dichloromethane (DCM) to the resin and allow it to swell for 20-30 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with N,N-dimethylformamide (DMF).

Protocol 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other appropriate ninhydrin-based test) should indicate the presence of a free primary amine.

Protocol 3: Coupling of this compound

This protocol describes the coupling using HATU, a highly efficient reagent for potentially challenging couplings.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered amino acid, a longer coupling time or double coupling may be necessary.

-

Monitor the reaction progress using a Kaiser test. A negative result (no color change) indicates a complete coupling reaction.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Protocol 4: Capping of Unreacted Amines (Optional)

If the Kaiser test indicates incomplete coupling, it is advisable to cap any unreacted N-terminal amines to prevent the formation of deletion peptide sequences.

-

Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

-

Add the capping solution to the resin and agitate for 20-30 minutes.

-

Drain the solution and wash the resin with DMF and DCM.

Protocol 5: Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Logical Flow of Coupling Reaction Monitoring

Caption: Decision workflow for monitoring the coupling reaction.

Representative G-Protein Coupled Receptor (GPCR) Signaling Pathway

Peptides incorporating D-Phe(2-F) are often designed as analogs of native peptides that target GPCRs, such as somatostatin or substance P.[3][4][5] The following diagram illustrates a canonical GPCR signaling cascade.

Caption: A representative G-protein coupled receptor signaling pathway.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. benchchem.com [benchchem.com]

- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bachem.com [bachem.com]

- 12. chempep.com [chempep.com]

Application Notes and Protocols for the Activation of Fmoc-D-Phe(2-F)-OH for Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties.[1] Fmoc-D-Phe(2-F)-OH, a derivative of D-phenylalanine with a fluorine atom at the 2-position of the phenyl ring, is a valuable building block for synthesizing peptides with unique structural and biological characteristics. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic side chain and potentially impact peptide-protein interactions.